

VCH-286: A Case of Mistaken Identity - Not a Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VCH-286

Cat. No.: B15608699

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Initial research into the discovery and synthesis of **VCH-286** as a pan-caspase inhibitor has revealed a significant discrepancy. Publicly available scientific literature and drug development databases consistently identify **VCH-286** as a C-C chemokine receptor 5 (CCR5) antagonist investigated for the treatment of HIV-1 infection, not as a pan-caspase inhibitor.

VCH-286 was originally developed by ViroChem Pharma, a company later acquired by Vertex Pharmaceuticals in 2009.[1] While Vertex Pharmaceuticals has a known research and development history in the field of caspase inhibitors, there is no direct evidence to suggest that **VCH-286** was part of this program.

Shifting the Focus: VCH-286 as a CCR5 Inhibitor for HIV

VCH-286 acts by blocking the CCR5 co-receptor on host cells, which is a critical pathway for the entry of R5-tropic HIV-1 strains into immune cells.[2][3] This mechanism of action is distinct from that of pan-caspase inhibitors, which broadly target a family of cysteine proteases involved in apoptosis and inflammation.

A 2015 study published in *Antimicrobial Agents and Chemotherapy* detailed the in vitro anti-HIV-1 activity of **VCH-286**. The research highlighted its highly inhibitory effects when used alone and its synergistic or additive interactions when combined with other classes of HIV-1 inhibitors.[2][3] However, the study also noted that combinations with other CCR5 inhibitors could lead to antagonistic effects.[2][3]

The development of **VCH-286** for HIV infections appears to have been discontinued. A drug profile from AdisInsight indicates that as of July 2016, no recent development had been reported for its Phase I trials in Canada for HIV infections.^[1]

The Challenge of Publicly Available Synthesis and Discovery Data

Detailed information regarding the specific discovery and complete synthesis protocols for **VCH-286** is not readily available in the public domain. This is common for drug candidates that do not advance to later stages of clinical development. While its chemical structure is known, a comprehensive guide on its synthesis for a research audience cannot be constructed from the available information.

The chemical structure of **VCH-286** is provided below for informational purposes.

VCH-286 Chemical Information

Identifier	Value
CAS Number	891824-47-8 ^[4]
Molecular Formula	C ₂₁ H ₃₂ O ₂ ^[4]
Molecular Weight	316.5 g/mol ^[4]
InChI Key	YZGXEGUSPLSQOJ-VUQZBIHUSA-N ^[4]

Conclusion

The initial request for an in-depth technical guide on the discovery and synthesis of **VCH-286** as a pan-caspase inhibitor cannot be fulfilled as it is based on a fundamental misunderstanding of the compound's mechanism of action and therapeutic target. The available evidence strongly indicates that **VCH-286** was developed as a CCR5 inhibitor for HIV. Due to the limited public information on its discovery and synthesis, a comprehensive technical guide on this compound, even with its correct classification, is not feasible at this time.

For researchers and scientists interested in pan-caspase inhibitors, a wealth of information is available on other well-characterized compounds within this class that have been extensively

studied and documented in scientific literature.

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References

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- To cite this document: BenchChem. [VCH-286: A Case of Mistaken Identity - Not a Pan-Caspase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15608699#discovery-and-synthesis-of-vch-286>]

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